molecular formula C11H12BrNOS2 B1379279 [5-(2-Aminoethyl)-2-thienyl](3-thienyl)methanone hydrobromide CAS No. 1822780-54-0

[5-(2-Aminoethyl)-2-thienyl](3-thienyl)methanone hydrobromide

Cat. No.: B1379279
CAS No.: 1822780-54-0
M. Wt: 318.3 g/mol
InChI Key: DCIYGYVQSTUSGF-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is a hydrobromide salt featuring a central methanone group bridging two heterocyclic rings: a 2-thienyl moiety substituted with a 2-aminoethyl group at the 5-position and a 3-thienyl group. For instance, compounds like 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide (CAS 1823787-24-1, molecular weight 312.225 g/mol) share a similar backbone, differing only in the substituent on the methanone group . These analogs are typically synthesized via multi-step organic reactions, such as lithium-mediated coupling or Knövenagel condensation, followed by hydrobromide salt formation .

Properties

IUPAC Name

[5-(2-aminoethyl)thiophen-2-yl]-thiophen-3-ylmethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2.BrH/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8;/h1-2,4,6-7H,3,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIYGYVQSTUSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide typically involves the following steps:

  • Formation of the Thienyl Intermediate: : The initial step involves the synthesis of the thienyl intermediate. This can be achieved through the reaction of thiophene with appropriate reagents to introduce the aminoethyl group at the 2-position.

  • Coupling Reaction: : The thienyl intermediate is then coupled with a 3-thienylmethanone derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.

  • Hydrobromide Formation: : The final step involves the conversion of the free base to its hydrobromide salt. This is typically done by treating the compound with hydrobromic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of the methanone group to an alcohol.

  • Substitution: : The compound can undergo substitution reactions, particularly at the aminoethyl group. Common reagents for these reactions include alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Substituted aminoethyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural similarity to naturally occurring molecules.

Medicine

In medicine, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is explored for its potential therapeutic effects. It has been investigated for its role in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Replacing phenyl with thienyl or furyl groups reduces molecular weight and alters electronic properties due to differences in aromaticity and electronegativity. For example, furyl derivatives (e.g., C₁₁H₁₂BrNO₂S) exhibit lower molecular weights compared to phenyl analogs .
  • Amino Group Variations: The 2-aminoethyl group (vs. aminomethyl) increases molecular weight and may enhance solubility in polar solvents due to extended alkyl chains .

Physicochemical Properties

Compound Solubility (Organic Solvents) Melting Point (°C) Purity Reference
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide Not reported Not reported ≥95%
TPA-T-DCV-Ph-F (Fluorophenyl analog) 56 g/L in chloroform Not reported Not reported
5-(Aminomethyl)-2-thienylmethanone hydrobromide Not reported Not reported ≥95%

Notes:

  • Solubility trends in analogs like TPA-T-DCV-Ph-F suggest that thienyl/furyl methanones are highly soluble in chloroform and chlorobenzene, making them suitable for solution-processed applications .
  • Purity levels for hydrobromide salts generally exceed 95%, as seen in commercial analogs .

Recommendations :

  • Use protective equipment (gloves, masks) to avoid skin/eye contact .
  • Store hydrobromide salts in moisture-free conditions to prevent decomposition .

Biological Activity

5-(2-Aminoethyl)-2-thienyl(3-thienyl)methanone hydrobromide is a synthetic compound featuring a thienyl framework and an aminoethyl side chain. The presence of a ketone functional group contributes to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and neuroprotective properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thienyl Rings : These contribute to the compound's unique electronic properties.
  • Aminoethyl Side Chain : Enhances solubility and bioavailability.
  • Ketone Group : Plays a crucial role in its reactivity.

Antioxidant Activity

Research indicates that 5-(2-Aminoethyl)-2-thienyl(3-thienyl)methanone hydrobromide may possess significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage. The mechanism of action is likely linked to the compound's ability to donate electrons and stabilize free radicals.

Neuroprotective Effects

Thienyl compounds have been studied for their neuroprotective effects, potentially through the modulation of neurotransmitter systems. While direct research on this specific compound is lacking, the pharmacological properties of similar thienyl derivatives indicate that it could exert protective effects on neural tissues.

Case Studies and Research Findings

  • Antioxidant Mechanism : A study highlighted the role of thienyl compounds in reducing oxidative stress markers in vitro, suggesting that 5-(2-Aminoethyl)-2-thienyl(3-thienyl)methanone hydrobromide could exhibit similar effects by modulating reactive oxygen species (ROS) levels.
  • Antimicrobial Evaluation : In comparative studies, thienyl derivatives were tested against various bacterial strains, showing promising results in inhibiting growth. Although specific data for this compound is not available, its structural analogs have shown significant antimicrobial activity.
  • Neuroprotection Studies : Research involving thienyl compounds indicated their potential to protect neuronal cells from apoptosis induced by oxidative stress. This suggests that 5-(2-Aminoethyl)-2-thienyl(3-thienyl)methanone hydrobromide may similarly contribute to neuroprotection.

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